molecular formula C15H16N2O3 B255761 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide

2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B255761
M. Wt: 272.3 g/mol
InChI Key: HYKWXWYKGPQKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. MPAA is a small molecule that belongs to the class of acetamide derivatives and has a molecular weight of 318.37 g/mol.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide is not fully understood. However, studies suggest that 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide exerts its effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival. In addition, 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide can reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to increase the levels of glutathione (GSH), which is an important antioxidant. Furthermore, 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. In addition, 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide in lab experiments. For example, the mechanism of action of 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide is not fully understood, and more research is needed to elucidate its effects on various signaling pathways. Furthermore, the efficacy of 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide. One area of interest is the development of 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide as a potential cancer therapeutic. Further studies are needed to determine the efficacy of 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide in different types of cancer and to identify the optimal dosage and treatment regimen. In addition, more research is needed to elucidate the mechanism of action of 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide and its effects on various signaling pathways. Furthermore, studies are needed to determine the potential applications of 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide in other fields, such as neuroprotection and anti-inflammatory activity.
Conclusion:
In conclusion, 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide has shown promising results in cancer treatment, neuroprotection, and anti-inflammatory activity. The synthesis of 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 2-methoxyphenol and 3-pyridinemethanol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide has several advantages for lab experiments, but there are also some limitations to using it. Future research on 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide should focus on its potential applications as a cancer therapeutic and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 2-methoxyphenol and 3-pyridinemethanol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by column chromatography using a suitable solvent system. The yield of 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide obtained by this method is reported to be around 70%.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory activity. Studies have shown that 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C15H16N2O3/c1-19-13-6-2-3-7-14(13)20-11-15(18)17-10-12-5-4-8-16-9-12/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

HYKWXWYKGPQKGT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CN=CC=C2

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CN=CC=C2

Origin of Product

United States

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